An In-depth Technical Guide to the Chemical Structure and Synthesis of Cefteram
An In-depth Technical Guide to the Chemical Structure and Synthesis of Cefteram
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefteram is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its efficacy stems from its ability to inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2][3] This guide provides a comprehensive overview of the chemical structure of Cefteram and a detailed exploration of its synthesis pathways, including experimental protocols and quantitative data.
Chemical Structure of Cefteram
Cefteram is a semi-synthetic antibiotic belonging to the β-lactam class.[4] Its core structure is a cephem nucleus, which is characteristic of cephalosporins.
IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]
Molecular Formula: C₁₆H₁₇N₉O₅S₂[1]
Molecular Weight: 479.5 g/mol [1]
The chemical structure of Cefteram is characterized by two key side chains attached to the 7-aminocephalosporanic acid (7-ACA) core. At the C-7 position, an aminothiazolyl methoxyiminoacetyl group confers broad-spectrum antibacterial activity and stability against many β-lactamases. At the C-3 position, a (5-methyl-2H-tetrazol-2-yl)methyl group influences the pharmacokinetic and pharmacodynamic properties of the molecule.
Synthesis of Cefteram and Cefteram Pivoxil
The synthesis of Cefteram typically starts from 7-aminocephalosporanic acid (7-ACA). A common synthetic route involves the preparation of a key intermediate, 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA), followed by acylation at the 7-amino group.[5][6] Cefteram is often administered orally as its prodrug, Cefteram pivoxil, which is synthesized from Cefteram in the final step.[2][7][8]
The overall synthesis can be summarized in the following key stages:
-
Formation of 7-MTCA: 7-ACA is reacted with 5-methyl-1H-tetrazole. This reaction can be catalyzed by acids such as sulfuric acid or a BF₃·tetrahydrofuran complex.[6][9]
-
Acylation of 7-MTCA: The 7-amino group of 7-MTCA is acylated using an activated form of 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, such as its s-mercaptobenzothiazolyl ester. This step yields Cefteram.[5]
-
Esterification to Cefteram Pivoxil: To improve oral bioavailability, Cefteram is converted to its pivaloyloxymethyl ester prodrug, Cefteram pivoxil.[4] This is typically achieved by reacting Cefteram with iodomethyl pivalate.[5][6]
Quantitative Data
The efficiency of Cefteram and Cefteram pivoxil synthesis can vary depending on the specific reaction conditions and catalysts used. The following table summarizes reported yields and purity from various synthetic approaches.
| Step | Starting Materials | Product | Catalyst/Reagent | Yield | Purity | Reference |
| Overall Synthesis | 7-ACA, 5-methyl-1H-tetrazol, Activated ester, Iodomethyl pivalate | Cefteram Pivoxil | - | 40.8% | - | [5] |
| Step 1: 7-MTCA Synthesis | 7-ACA, 5-methyltetrazole | 7-MTCA | H₂SO₄ | 93.22% | 99.37% | [6] |
| Step 4 (Patent CN106046026A): Esterification | Cefteram sodium salt, Iodomethyl pivalate | Cefteram Pivoxil | N,N-dimethylacetamide | 92% | 99% | [9] |
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of Cefteram pivoxil, based on published literature.
Step 1: Synthesis of 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA)
-
Materials: 7-ACA, 5-methyltetrazole, Sulfuric acid (H₂SO₄).
-
Procedure:
-
Dissolve 5-methyltetrazole in 60% sulfuric acid.
-
Add 7-ACA to the solution.
-
Maintain the reaction at a controlled temperature until completion, as monitored by HPLC.
-
Upon completion, the product (7-MTCA) is isolated and purified.
-
Note: A specific patent describes a mass ratio of 5-methyltetrazole to 7-ACA of 1-1.3:1 and a volume ratio of 5-methyltetrazole to H₂SO₄ of 1g:16-18 mL.[6]
-
Step 2: Synthesis of Cefteram
-
Materials: 7-MTCA, 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic,thiobenzothiazole ester (activated ester), Dichloromethane, Triethylamine.
-
Procedure:
-
Dissolve 7-MTCA and the activated ester in dichloromethane.
-
Cool the mixture to 10°C.
-
Add triethylamine dropwise to the solution.
-
Allow the reaction to proceed for 2-4 hours at 10°C.
-
After the reaction is complete, the product (Cefteram) is isolated by crystallization and post-processing.
-
Note: The molar ratio of 7-MTCA to the activated ester to triethylamine is typically 1:1-1.5:1-1.8.[9]
-
Step 3: Synthesis of Cefteram Pivoxil
-
Materials: Cefteram acid, N,N-Dimethylformamide (DMF), Methanol, 30% Sodium methoxide, Iodomethyl pivalate, Ethyl acetate, Hydrochloric acid.
-
Procedure:
-
Add Cefteram acid to a reaction flask with DMF and cool to -20°C.
-
Add methanol and 30% sodium methoxide and stir for 20 minutes at -20°C.
-
Add iodomethyl pivalate dropwise and maintain the reaction at this temperature for 2.5 hours, monitoring by HPLC.
-
After the reaction is complete, add ethyl acetate and 8 mol/L hydrochloric acid.
-
Stir and separate the phases.
-
Extract the aqueous phase with ethyl acetate.
-
The combined organic phases are processed to isolate the final product, Cefteram pivoxil.[6]
-
Conclusion
The synthesis of Cefteram and its prodrug, Cefteram pivoxil, involves a multi-step process starting from readily available 7-ACA. The key transformations include the introduction of the tetrazolyl-methyl side chain at the C-3 position and the acylation of the 7-amino group. The final esterification step to produce Cefteram pivoxil is crucial for its oral administration. The described synthetic routes and protocols provide a solid foundation for the production of this important third-generation cephalosporin antibiotic. Further research may focus on optimizing reaction conditions to improve yields and reduce the use of hazardous reagents.
References
- 1. Cefteram | C16H17N9O5S2 | CID 6537431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cefteram Pivoxil? [synapse.patsnap.com]
- 3. What is Cefteram Pivoxil used for? [synapse.patsnap.com]
- 4. cefteram | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. CN108299470B - Preparation method of cefteram pivoxil - Google Patents [patents.google.com]
- 7. Cefteram Pivoxil | C22H27N9O7S2 | CID 5362114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. CN106046026A - Preparation method of cefteram pivoxil - Google Patents [patents.google.com]
